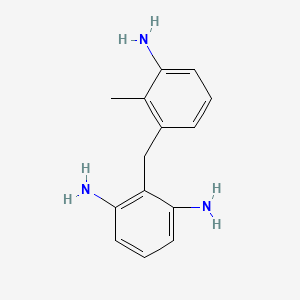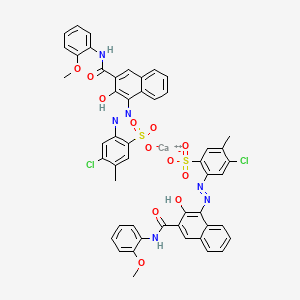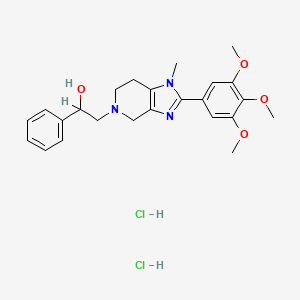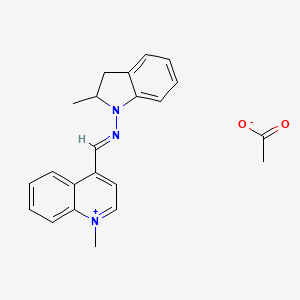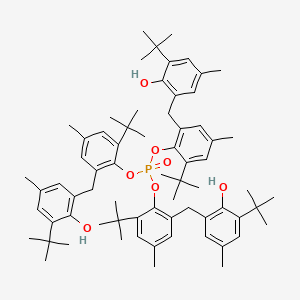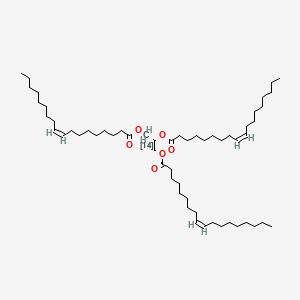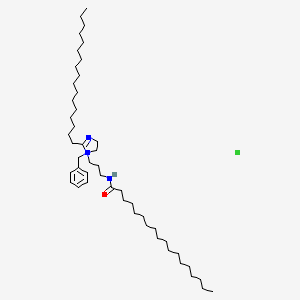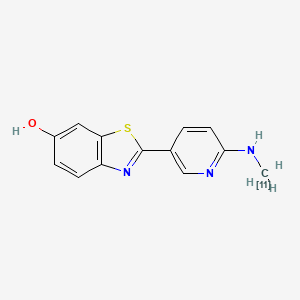
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- is a synthetic organic compound that features a quinoline moiety linked to a diethylamino group via a propanol chain. Compounds with quinoline structures are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- typically involves the following steps:
Formation of the quinoline intermediate: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the propanol chain: The quinoline intermediate is then reacted with a suitable alkylating agent to introduce the propanol chain.
Introduction of the diethylamino group: The final step involves the reaction of the intermediate with diethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could potentially target the quinoline ring or the propanol chain, depending on the conditions used.
Substitution: The diethylamino group and the quinoline moiety may participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol chain could yield 2-Propanone 1-(diethylamino)-3-(8-quinolinyloxy)-.
Applications De Recherche Scientifique
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a fluorescent probe due to the quinoline moiety.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline moiety could play a key role in binding to molecular targets, while the diethylamino group might influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol 1-(dimethylamino)-3-(8-quinolinyloxy)-: Similar structure but with dimethylamino instead of diethylamino.
2-Propanol 1-(diethylamino)-3-(6-quinolinyloxy)-: Similar structure but with the quinoline moiety attached at a different position.
2-Propanol 1-(diethylamino)-3-(8-isoquinolinyloxy)-: Similar structure but with an isoquinoline moiety instead of quinoline.
Uniqueness
2-Propanol 1-(diethylamino)-3-(8-quinolinyloxy)- is unique due to its specific combination of functional groups and their arrangement, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
85239-25-4 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
1-(diethylamino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C16H22N2O2/c1-3-18(4-2)11-14(19)12-20-15-9-5-7-13-8-6-10-17-16(13)15/h5-10,14,19H,3-4,11-12H2,1-2H3 |
Clé InChI |
FCHUHYJBMDOTEP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(COC1=CC=CC2=C1N=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


